molecular formula C34H38N2O3S B11657387 Methyl 6-tert-butyl-2-({[2-(4-tert-butylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-tert-butyl-2-({[2-(4-tert-butylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11657387
M. Wt: 554.7 g/mol
InChI Key: TXUNEGURBKZBGJ-UHFFFAOYSA-N
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Description

METHYL 6-TERT-BUTYL-2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of METHYL 6-TERT-BUTYL-2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline and benzothiophene intermediates, followed by their coupling and subsequent functionalization to introduce the tert-butyl and amido groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 6-TERT-BUTYL-2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other quinoline and benzothiophene derivatives with tert-butyl and amido groups. These compounds may share some properties but differ in their specific functional groups and overall structure, leading to differences in their reactivity and applications. Examples of similar compounds include:

  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 4,4’-Methylenebis(2,6-di-tert-butylphenol)

Properties

Molecular Formula

C34H38N2O3S

Molecular Weight

554.7 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[[2-(4-tert-butylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C34H38N2O3S/c1-33(2,3)21-14-12-20(13-15-21)27-19-25(23-10-8-9-11-26(23)35-27)30(37)36-31-29(32(38)39-7)24-17-16-22(34(4,5)6)18-28(24)40-31/h8-15,19,22H,16-18H2,1-7H3,(H,36,37)

InChI Key

TXUNEGURBKZBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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